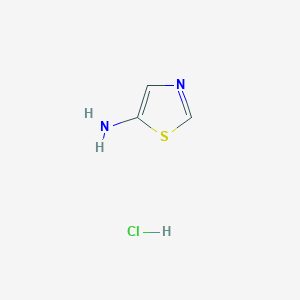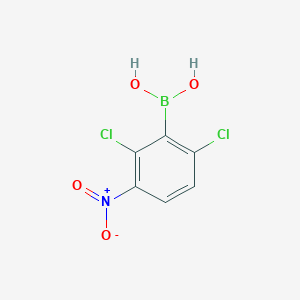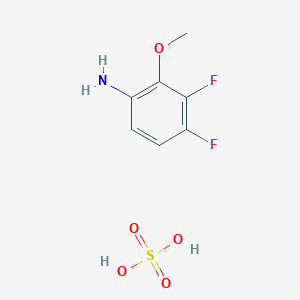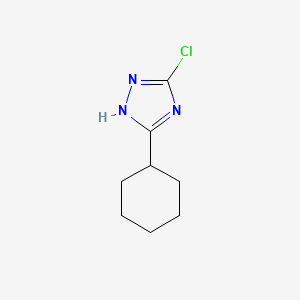
3-chloro-5-cyclohexyl-1H-1,2,4-triazole
Übersicht
Beschreibung
“3-chloro-5-cyclohexyl-1H-1,2,4-triazole” is a compound that belongs to the class of organic heterocyclic compounds known as triazoles . It has a molecular formula of C8H12ClN3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, has been extensively studied . Various synthetic routes have been developed over the years, including conventional and green synthesis methods .Molecular Structure Analysis
The molecular structure of “3-chloro-5-cyclohexyl-1H-1,2,4-triazole” consists of a five-membered di-unsaturated ring structure composed of three nitrogen atoms and two carbon atoms . The compound has a molecular weight of 185.654 Da .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds, such as “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, have been a subject of significant research interest . These compounds can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, leading to the construction of diverse novel bioactive molecules .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Chloro-5-cyclohexyl-1H-1,2,4-triazole plays a role in the synthesis of tris[1,2,4]triazolo[1,3,5]triazines, a class of heterocyclic compounds. These triazines are notable as they represent a new class with unique structural properties. The compounds can undergo reactions with nucleophiles resulting in triazine ring opening and forming chain-linked triazole rings, which have diverse applications in chemical synthesis (Tartakovsky et al., 2005).
Antimicrobial Activity
Derivatives of 1,2,4-triazole, including those with cyclohexyl groups, have been studied for their antimicrobial properties. These compounds exhibit significant antifungal and antibacterial activities, highlighting their potential in addressing drug-resistant pathogens (Turan-Zitouni et al., 2005).
Energetic Materials Research
The triazole derivatives are explored in the development of high-density energetic materials. Salts of trinitromethyl-substituted triazoles exhibit properties like high density and good thermal stability, making them potential candidates for explosive compounds (Thottempudi & Shreeve, 2011).
Antitumor Activity
The structure of 1,2,4-triazoles, including those substituted with cyclohexyl, has been explored for antitumor activity. These compounds are synthesized and evaluated for their efficacy against various cancerous cells, indicating their potential use in oncology (Kaldrikyan et al., 2011).
Intermolecular Interactions and Molecular Modeling
1,2,4-Triazole derivatives, including chloro and fluoro derivatives, are studied for their intermolecular interactions. These studies contribute to a deeper understanding of molecular structures and interactions, useful in various fields like drug design and materials science (Shukla et al., 2014).
Supramolecular Chemistry
1,2,4-Triazoles are part of research in supramolecular chemistry due to their diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, making them versatile for applications in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Zukünftige Richtungen
The future directions in the research of 1,2,4-triazole derivatives, including “3-chloro-5-cyclohexyl-1H-1,2,4-triazole”, involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. These compounds have potential applications in drug discovery due to their wide range of therapeutic applications .
Eigenschaften
IUPAC Name |
3-chloro-5-cyclohexyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMPTBYTKIOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-cyclohexyl-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



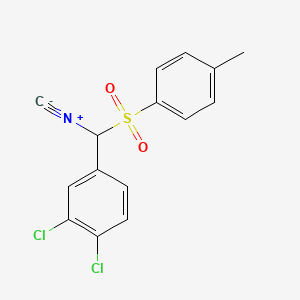
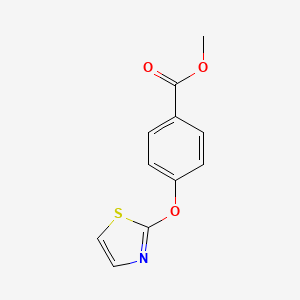
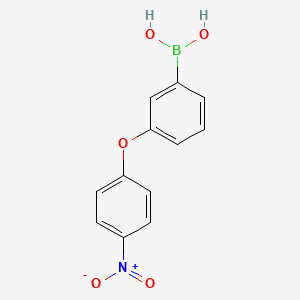
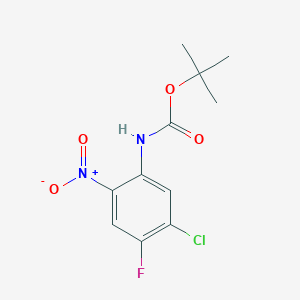
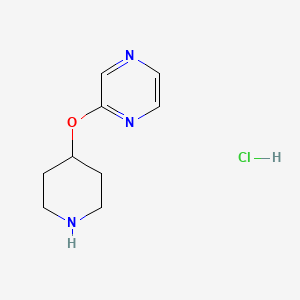
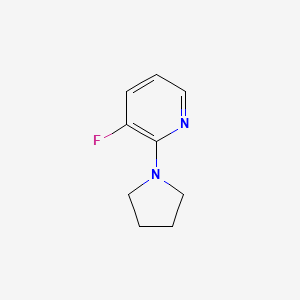
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
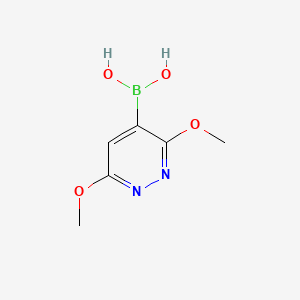
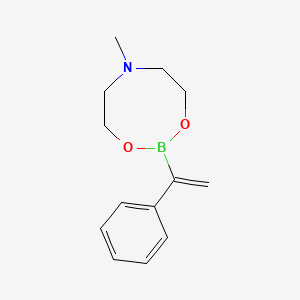
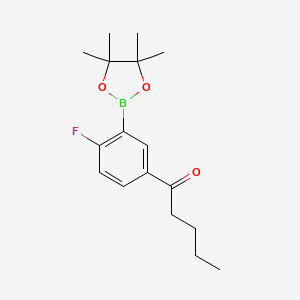
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)
